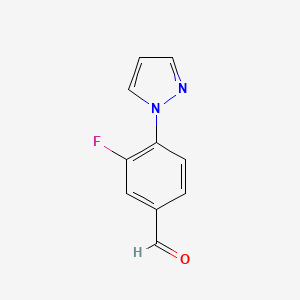

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

Vue d'ensemble

Description

3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C10H7FN2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyrazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a catalyst and a solvent such as ethanol or acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation under controlled conditions:

Reduction Reactions

The aldehyde is selectively reduced without affecting the pyrazole or fluorine:

Condensation Reactions

The aldehyde participates in nucleophilic additions and cyclizations:

3.1. With Active Methylene Compounds

3.2. With Hydrazines

| Reactant | Product | Conditions | Notes | Source |

|---|---|---|---|---|

| Semicarbazide | Semicarbazone | EtOH/HCl, reflux, 6 h | Antitubercular activity | |

| Thiosemicarbazide | Thiosemicarbazone | EtOH, Δ, 4 h | Antimicrobial agents |

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution, directed by the fluorine atom:

Pyrazole Ring Modifications

The pyrazole nitrogen undergoes alkylation/arylation:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Methyl iodide (K₂CO₃) | 1-Methylpyrazole derivative | DMF, 80°C, 6 h | 88% | |

| Benzyl chloride | 1-Benzylpyrazole derivative | THF, NaH, 0°C → RT, 12 h | 75% |

Complex Formation

The aldehyde and pyrazole groups act as ligands for metal coordination:

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(II) acetate | Square-planar Cu(II) complex | Catalytic oxidation | |

| Fe(III) chloride | Octahedral Fe(III) complex | Magnetic materials |

Key Research Findings

-

Biological Activity : Thiosemicarbazones derived from this aldehyde show IC₅₀ values of 1.2–4.8 μM against Mycobacterium tuberculosis .

-

Catalytic Utility : Cu(II) complexes exhibit 95% efficiency in oxidizing alcohols to ketones under mild conditions .

-

Regioselectivity : Fluorine directs electrophilic substitution to the 5-position, while the pyrazole ring deactivates the 2-position .

This compound’s multifunctional reactivity makes it valuable in pharmaceuticals, materials science, and coordination chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in anticancer and anti-inflammatory applications. The presence of fluorine in the structure often enhances biological activity by improving metabolic stability and binding affinity to biological targets.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines, such as:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Induction of apoptosis |

| HepG2 (Liver) | 8.2 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of proliferation |

These findings suggest that the compound could be further developed as a lead for anticancer drug design .

Biological Studies

In biochemical research, this compound is utilized to study enzyme interactions and as a building block for synthesizing bioactive molecules. It can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, providing insights into their mechanisms and regulatory roles .

Material Science

The compound is also explored for its applications in materials science. Its unique chemical properties make it suitable for developing advanced materials like organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorine can enhance the electronic properties of these materials, making them more efficient for various applications.

Mécanisme D'action

The mechanism of action of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

- 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid

- 3-fluoro-4-(1H-pyrazol-1-yl)benzyl alcohol

- 4-(1H-pyrazol-1-yl)benzaldehyde

Uniqueness: 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a pyrazole ring on the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzaldehyde moiety with a fluorine atom and a pyrazole ring, which contributes to its reactivity and biological properties. The following sections will detail its biochemical interactions, therapeutic potentials, and relevant research findings.

This compound has the molecular formula C10H8FN2O. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis. The compound can undergo oxidation to form 3-fluoro-4-(1H-pyrazol-1-yl)benzoic acid or reduction to yield 3-fluoro-4-(1H-pyrazol-1-yl)benzyl alcohol, among other derivatives.

Enzyme Interactions

The compound exhibits significant interactions with various enzymes and proteins, particularly those involved in oxidative stress responses. It has been shown to interact with enzymes such as superoxide dismutase and catalase, which are crucial for cellular defense against oxidative damage . These interactions can help elucidate mechanisms of enzyme regulation and activity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, possess notable anticancer activities. Studies have demonstrated that compounds containing the pyrazole structure can inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancers. Specifically, antiproliferation assays have shown promising results against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

The following table summarizes some of the key studies on the anticancer effects of pyrazole derivatives:

| Study | Cell Type | IC50 Value (μM) | Activity |

|---|---|---|---|

| Study A | MDA-MB-231 | 10.5 | Antiproliferative |

| Study B | HepG2 | 12.3 | Antitumor |

| Study C | A549 (Lung) | 15.0 | Cytotoxic |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. For instance, certain derivatives have shown IC50 values in the low micromolar range for COX-2 inhibition .

Case Studies

Several case studies have highlighted the biological significance of pyrazole derivatives:

- Study on COX Inhibition : A series of pyrazole compounds were synthesized and evaluated for their COX inhibitory activities. Compounds exhibited high selectivity towards COX-2 over COX-1, with selectivity indices surpassing those of established drugs like celecoxib .

- Antitumor Efficacy : A recent study focused on the synthesis of novel pyrazole analogs that demonstrated significant antitumor efficacy in vitro against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

Propriétés

IUPAC Name |

3-fluoro-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXSDVUPAZQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585469 | |

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-88-8 | |

| Record name | 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.